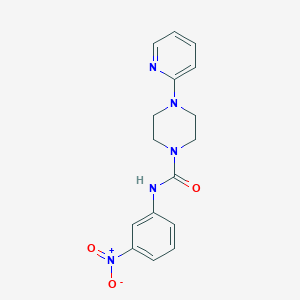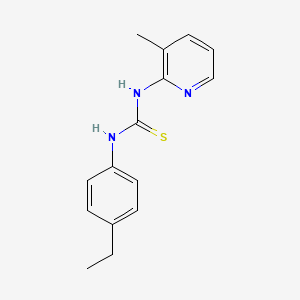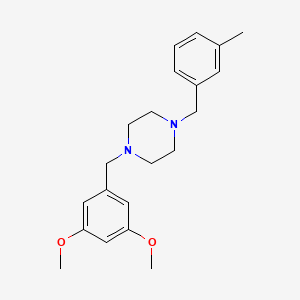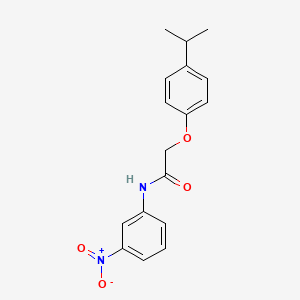![molecular formula C20H24N2O3 B5872732 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5872732.png)
1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine, also known as MMP, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential use as a therapeutic agent. MMP is a piperazine derivative that has been synthesized through various methods and has shown promising results in scientific research applications.
Mécanisme D'action
The exact mechanism of action of 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine is not fully understood. However, it has been suggested that 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine may act as a serotonin and dopamine receptor antagonist, which may contribute to its potential therapeutic effects in the treatment of psychiatric disorders. 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been shown to have various biochemical and physiological effects. In animal studies, 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been shown to reduce immobility time in the forced swim test, which is an indicator of antidepressant activity. 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has also been shown to reduce anxiety-like behavior in the elevated plus maze test. In addition, 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been shown to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity and good yield. 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has also been shown to have potential therapeutic effects in the treatment of various diseases, making it a promising compound for further research. However, one limitation of 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine is that its exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine. One potential direction is to further investigate its potential therapeutic effects in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to study its potential use as a radioligand for imaging studies in the brain. In addition, further research is needed to fully understand the mechanism of action of 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine and its potential use as an antimicrobial agent. Overall, the study of 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has the potential to lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine can be synthesized through various methods, including the reaction of 1-(2-methoxyphenyl)piperazine with 3-methylphenoxyacetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Another method involves the reaction of 1-(2-methoxyphenyl)piperazine with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine (TEA). Both methods have been reported to yield high purity and good yield of 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine.
Applications De Recherche Scientifique
1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been studied extensively in scientific research applications. It has been shown to have potential therapeutic effects in the treatment of various diseases such as depression, anxiety, and schizophrenia. 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has also been studied for its potential use as a radioligand for imaging studies in the brain. In addition, 1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been shown to have antimicrobial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-16-6-5-7-17(14-16)25-15-20(23)22-12-10-21(11-13-22)18-8-3-4-9-19(18)24-2/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYJXPUDHRDJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5872677.png)

![3-[2-(3,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5872690.png)

![2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol](/img/structure/B5872692.png)


![N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide](/img/structure/B5872722.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5872729.png)


![({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5872768.png)